Cas no 68512-08-3 (Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine)

Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine structure
68512-08-3 structure
Product name:Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine
CAS No:68512-08-3
MF:C6H15NO3.C7H6O3.C6H14O3.C4H11NO2
MW:526.61814
CID:1734689
PubChem ID:172184

Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine
    • Salicylic acid, carbitol, triethanolamine, diethanolamine reaction product
    • 2-(bis(2-hydroxyethyl)amino)ethanol
    • 2-(2-ethoxyethoxy)ethanol
    • 2-hydroxybenzoic acid
    • 2-(2-hydroxyethylamino)ethanol
    • 2-[bis(2-hydroxyethyl)amino]ethanol,2-(2-ethoxyethoxy)ethanol,2-hydroxybenzoic acid,2-(2-hydroxyethylamino)ethanol
    • 68512-08-3
    • EINECS 270-956-3
    • Inchi: InChI=1S/C7H6O3.C6H15NO3.C6H14O3.C4H11NO2/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10;1-2-8-5-6-9-4-3-7;6-3-1-5-2-4-7/h1-4,8H,(H,9,10);8-10H,1-6H2;7H,2-6H2,1H3;5-7H,1-4H2
    • InChI Key: AOBMSYHSZLSYCY-UHFFFAOYSA-N
    • SMILES: CCOCCOCCO.C1=CC=C(C(=C1)C(=O)O)O.C(CO)NCCO.C(CO)N(CCO)CCO

Computed Properties

  • Exact Mass: 526.31016029g/mol
  • Monoisotopic Mass: 526.31016029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 17
  • Complexity: 265
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 213Ų

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